molecular formula C25H37NO5S B12295028 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

Cat. No.: B12295028
M. Wt: 463.6 g/mol
InChI Key: GIIVKOKEBBFSDI-AIYHDIOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds, a hydroxyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid involves multiple steps, including the formation of double bonds and the introduction of functional groups. The synthetic route typically starts with a long-chain fatty acid, which undergoes a series of reactions such as hydrogenation, hydroxylation, and thiolation to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its structural features suggest it may interact with biological membranes and proteins, influencing cell signaling pathways.

Medicine

In medicine, research is focused on the potential therapeutic applications of this compound. Its ability to interact with biological molecules suggests it may have anti-inflammatory or antioxidant properties, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with similar structural features but lacking the amino and sulfanyl groups.

    Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with a similar carbon chain length but different functional groups.

Uniqueness

What sets (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid apart from these similar compounds is the presence of the amino and sulfanyl groups, which confer unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that DHA and EPA cannot.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H37NO5S

Molecular Weight

463.6 g/mol

IUPAC Name

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21-,22-,23+/m0/s1

InChI Key

GIIVKOKEBBFSDI-AIYHDIOKSA-N

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O

Canonical SMILES

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.